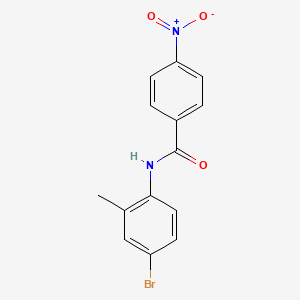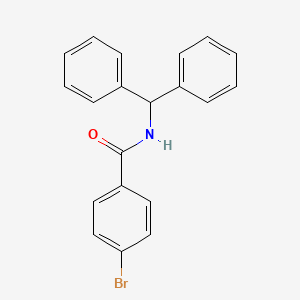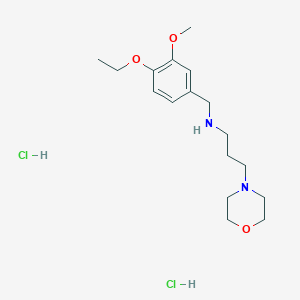
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate works by inhibiting the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase. It also has been found to inhibit the expression of pro-inflammatory genes, such as interleukin-1β and tumor necrosis factor-α. These actions make this compound a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the expression of pro-inflammatory genes, and promote the activation of anti-inflammatory pathways. Additionally, this compound has been found to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate in lab experiments is its high reactivity, which allows for the detection of reactive oxygen species in cells. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its instability in solution, which can lead to the formation of byproducts that may interfere with experimental results.
Direcciones Futuras
There are several future directions for research on sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate. One area of interest is the development of this compound-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to explore the potential of this compound as a fluorescent probe for the detection of reactive oxygen species in cells. Finally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with enhanced properties and therapeutic potential.
Conclusion:
In conclusion, this compound, or this compound, is a highly reactive molecule that has been widely used in scientific research. Its unique properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Through the exploration of its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we have gained a deeper understanding of this important compound.
Métodos De Síntesis
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate can be synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde with malonic acid and methyl vinyl ketone, or the reaction of 3-pyridinecarboxaldehyde with malonic acid and acetylacetone. Both methods involve the use of a strong base, such as sodium hydroxide, to initiate the reaction.
Aplicaciones Científicas De Investigación
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been widely used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, this compound has been used as a precursor for the synthesis of other compounds, such as 3-methyl-5-(3-pyridinyl)-2,4-hexadienoic acid.
Propiedades
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.Na/c1-9(7-11(13)14)4-5-10-3-2-6-12-8-10;/h2-8H,1H3,(H,13,14);/q;+1/p-1/b5-4+,9-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZBNAXQKWNNN-CAORGLCDSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)



![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)